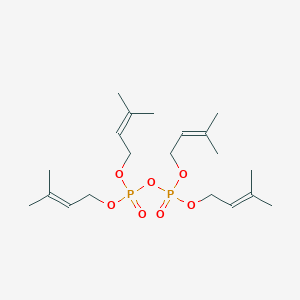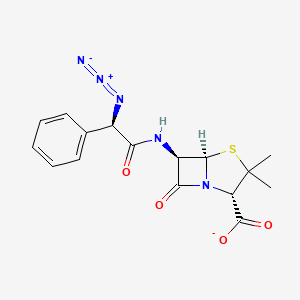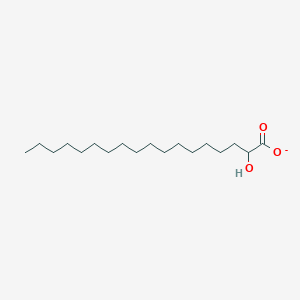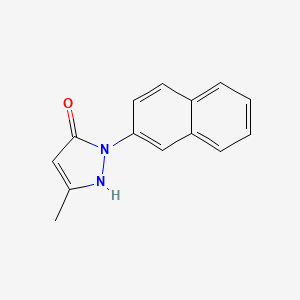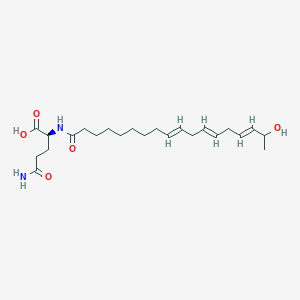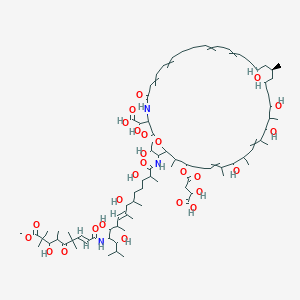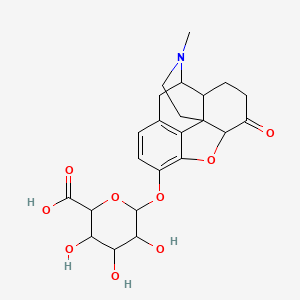![molecular formula C18H18ClN5O3S2 B1258007 5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1258007.png)
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide is a pyrimidinecarboxamide.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
5-Chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide, as part of the thiadiazol-2-amine derivatives, has been investigated for its potential antioxidant and anti-inflammatory activities. Sravya et al. (2019) discovered that certain derivatives in this class exhibited significant antioxidant activity, surpassing even ascorbic acid in efficacy. Additionally, they also demonstrated promising anti-inflammatory properties (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
Antimicrobial and Antifungal Action
Research into the antimicrobial and antifungal properties of derivatives in the thiadiazole class, to which the 5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide belongs, has shown promising results. A study by Sych et al. (2019) revealed that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as displaying antifungal activity against Candida albicans. This indicates their potential as broad-spectrum antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Herbicidal Activities
The compound has been involved in studies related to herbicidal activities. Ren et al. (2000) investigated a series of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, which includes derivatives similar to the compound , for their herbicidal activities. This research was part of efforts to develop more effective herbicides, demonstrating the potential agricultural applications of these compounds (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).
Antiviral Activity
In the field of virology, research on thiadiazole derivatives has indicated their potential in antiviral therapies. Chen et al. (2010) synthesized new derivatives and found that some exhibited anti-tobacco mosaic virus activity, highlighting the potential for these compounds to be developed into antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Antipsychotic Investigation
The derivatives of thiadiazole, including 5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide, have been studied for their antipsychotic properties. Gopi, Sastry, and Dhanaraju (2017) synthesized novel derivatives and assessed their antipsychotic activity, indicating the potential of these compounds in psychiatric medication development (Gopi, Sastry, & Dhanaraju, 2017).
Propiedades
Nombre del producto |
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide |
|---|---|
Fórmula molecular |
C18H18ClN5O3S2 |
Peso molecular |
452 g/mol |
Nombre IUPAC |
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3S2/c1-10(2)16-23-24-17(28-16)22-15(25)14-13(19)8-20-18(21-14)29(26,27)9-12-6-4-5-11(3)7-12/h4-8,10H,9H2,1-3H3,(H,22,24,25) |
Clave InChI |
UMBCEWOZRUBUBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C(C)C)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)
![[(9R)-5,8,9-trihydroxy-5-methyl-9-[(9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]decyl] 2-bromoacetate](/img/structure/B1257930.png)

